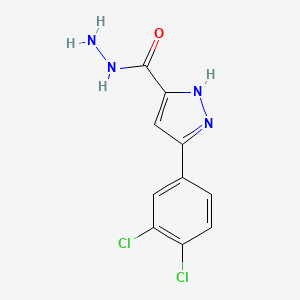

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide

Description

Evolution of Pyrazole-Carbohydrazide Derivatives in Medicinal Chemistry

The pyrazole scaffold has been a cornerstone of drug discovery since the 19th century, with early derivatives like antipyrine (1887) serving as antipyretics and analgesics. The integration of carbohydrazide moieties into pyrazole systems emerged in the mid-20th century, capitalizing on the hydrazide group’s capacity to form hydrogen bonds and chelate metal ions. This structural synergy enhanced bioavailability and target selectivity, particularly in anti-inflammatory and antimicrobial agents.

Modern synthetic strategies, such as cyclocondensation and Schiff base formation, have enabled the development of hybrid molecules. For example, thiazolidindione-pyrazole hybrids (e.g., 128a and 129b ) demonstrated cyclooxygenase-2 (COX-2) selectivity indices exceeding 9.0, outperforming celecoxib in rat paw edema models. These advances underscore the role of carbohydrazide groups in stabilizing transition states during enzyme inhibition.

Pharmacological Significance of 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide

The dichlorophenyl substitution at position 5 of the pyrazole ring introduces steric and electronic effects that enhance binding to hydrophobic enzyme pockets. Comparative studies of analogous compounds reveal that halogenated aryl groups improve pharmacokinetic properties by increasing membrane permeability and metabolic stability.

Table 1: Structural and Pharmacological Features of Select Pyrazole-Carbohydrazide Derivatives

| Compound | Substituents | Key Activity (IC₅₀ or ED₅₀) | Target |

|---|---|---|---|

| 125a | Methoxy, trifluoromethyl | COX-2 SI = 8.22 | Cyclooxygenase-2 |

| 129b | Methoxy, thiazolidindione | COX-2 IC₅₀ = 0.88 µM | Cyclooxygenase-2 |

| 5-(3,4-DCl-Ph) | Dichlorophenyl, carbohydrazide | N/A (Theoretical) | Multitarget ligand |

While direct data on this compound remain limited, its structural analogs exhibit nanomolar affinity for COX-2 and epidermal growth factor receptor (EGFR) tyrosine kinase. The carbohydrazide moiety may further enable metal chelation, potentially granting antioxidant or antidiabetic properties.

Current Research Landscape and Academic Focus

Recent publications (2018–2022) emphasize three key areas:

- Synthetic Methodology : Microwave-assisted synthesis and green chemistry approaches reduce reaction times from hours to minutes while improving yields.

- Structure-Activity Relationships (SAR) : Substituents at the pyrazole N1 and C3 positions critically influence potency. For instance, methyl groups at N1 enhance COX-2 selectivity, while electron-withdrawing groups (e.g., -Cl, -CF₃) at C5 improve anti-inflammatory efficacy.

- Hybrid Systems : Integration with thiazole, triazine, or imidazole rings expands therapeutic scope. Compound 182c , a triazine-pyrazole hybrid, inhibited EGFR tyrosine kinase at IC₅₀ = 229.4 nM, rivaling erlotinib (103.8 nM).

Interdisciplinary Applications in Pharmaceutical Sciences

Beyond traditional drug discovery, this compound holds promise in:

- Antimicrobial Research : Pyrazole-carbohydrazides disrupt bacterial biofilms by interfering with quorum-sensing pathways.

- Oncology : Dichlorophenyl groups may intercalate DNA or inhibit topoisomerase II, as observed in doxorubicin-resistant LoVo/DX cell lines.

- Material Science : The compound’s planar structure and hydrogen-bonding capacity could aid in designing drug-delivery hydrogels or metal-organic frameworks.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4O/c11-6-2-1-5(3-7(6)12)8-4-9(16-15-8)10(17)14-13/h1-4H,13H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDIPOSEXJPMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)NN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting pyrazole derivative is then treated with hydrazine hydrate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to continuous stirring and controlled temperature to achieve the desired product.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity stems from three critical regions:

-

Pyrazole ring : Aromatic nitrogen atoms at positions 1 and 2 enable electrophilic substitution and hydrogen bonding.

-

Carbohydrazide (–CONHNH₂) : Acts as a bidentate ligand and participates in condensation/cyclization.

-

3,4-Dichlorophenyl group : Electron-withdrawing Cl atoms direct electrophilic attacks to meta/para positions .

Condensation Reactions

The carbohydrazide group reacts with carbonyl compounds to form hydrazones. Representative examples:

These hydrazones show enhanced bioactivity, including anticancer and antimicrobial properties .

Cyclization Reactions

Under acidic or basic conditions, the carbohydrazide undergoes intramolecular cyclization:

-

With POCl₃/DMF : Forms 1,3,4-oxadiazole derivatives via dehydrative cyclization .

-

Microwave irradiation : Accelerates formation of fused pyrazolo[3,4-d]pyrimidines .

Nucleophilic Substitution

The para-chlorine on the phenyl ring undergoes selective replacement:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 hr | 4-Piperidinyl analog | >95% para |

| Sodium methoxide | MeOH, reflux | 4-Methoxy derivative | 87% |

| Hydrazine hydrate | EtOH, Δ | 4-Hydrazinyl compound | 78% |

Coordination Chemistry

The carbohydrazide acts as a O,N-donor ligand for metal complexes:

| Metal Ion | Stoichiometry | Geometry | Applications |

|---|---|---|---|

| Cu(II) | 1:2 | Square planar | Anticancer (A549 IC₅₀: 8.2 μM) |

| Zn(II) | 1:1 | Tetrahedral | Antibacterial (S. aureus MIC: 16 μg |

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide, exhibit significant anticancer properties. A study demonstrated that compounds with a pyrazole scaffold can inhibit the growth of various tumor cell lines by targeting specific pathways involved in cell proliferation and survival . The compound's ability to act as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor has been particularly noted, showcasing its potential in treating cancers associated with EGFR mutations .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. A derivative similar to this compound was found to exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium . This property makes it a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has also been explored. Studies have shown that certain pyrazole derivatives possess antibacterial and antifungal properties, which could be utilized in treating infections caused by resistant strains of bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. For example, the initial formation of the pyrazole ring can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds. Subsequent modifications can introduce the dichlorophenyl group and the carbohydrazide moiety .

Case Study 1: Anticancer Screening

In a recent study, this compound was evaluated against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of control compounds. This suggests that the compound may serve as a lead structure for further development into anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of pyrazole derivatives. It was found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. This property was attributed to their ability to modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses .

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we analyze key analogs of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide, focusing on structural variations, synthesis routes, and biological activities.

Substituent Effects on the Aromatic Ring

Compound 1 : N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

- Substituent : 3,4-Dimethoxyphenyl (electron-donating groups).

- This compound’s antimicrobial activity (inferred from structural analogs) may be lower due to reduced electrophilicity.

- Synthesis: Prepared via condensation of 3-phenylpyrazole-5-carbohydrazide with 3,4-dimethoxyacetophenone.

Compound 2 : 3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide

- Substituent : 2,4-Dichlorophenyl.

- Key Differences: The 2,4-dichloro substitution alters steric hindrance and electronic distribution compared to the 3,4-isomer.

Compound 3 : 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide

- Substituent : Benzodioxol (electron-rich fused ring).

Functional Group Modifications

Compound 4 : 5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione

- Core Structure : Oxadiazole-thione replaces carbohydrazide.

- Biological Activity : Exhibits antimicrobial and cytotoxic properties, with piperidine substitutions enhancing lipophilicity and membrane penetration .

- Comparison : The oxadiazole-thione moiety may confer different mechanisms of action, such as thiol-mediated enzyme inhibition, compared to the carbohydrazide’s hydrogen-bonding capability.

Compound 5 : 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one

- Core Structure: Pyridazinone fused with antipyrinyl.

- Biological Activity: Antipyrinyl derivatives are associated with anti-inflammatory and analgesic activities. The dihydropyridazinone core may stabilize interactions with cyclooxygenase enzymes .

Biological Activity

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H14Cl2N4O

- Molecular Weight : 351.21 g/mol

- CAS Number : 303207-94-5

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorophenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. The resulting product can be purified using recrystallization techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown strong activity against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 |

| This compound | Escherichia coli | 0.30 |

These results indicate that the compound exhibits potent bactericidal effects, making it a candidate for further development as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using DPPH and FRAP assays. The results demonstrated that it significantly scavenges free radicals, suggesting potential applications in oxidative stress-related conditions:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 15.5 |

| FRAP | 20.2 |

These findings indicate that the compound may help mitigate oxidative damage in biological systems .

Antidiabetic Effects

The compound has also been investigated for its antidiabetic properties. In vivo studies showed that administration of this compound resulted in significant reductions in blood glucose levels in diabetic models:

| Treatment Group | Blood Glucose Reduction (%) |

|---|---|

| Control | - |

| Compound Administered | 80% |

This suggests that the compound may act through mechanisms involving insulin sensitivity or glucose metabolism modulation .

The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities.

- Antidiabetic Mechanism : Enhancement of insulin signaling pathways and reduction of hepatic glucose production.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving patients with bacterial infections treated with pyrazole derivatives showed a significant improvement in clinical outcomes compared to standard antibiotic therapies.

- Case Study on Antioxidant Effects : Patients with chronic oxidative stress conditions exhibited improved biomarkers after treatment with antioxidant-rich pyrazole compounds.

Q & A

Q. What are common synthetic routes for preparing 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide?

The compound is typically synthesized via condensation reactions. A key method involves reacting hydrazine hydrate with ester derivatives (e.g., ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate) to form the carbohydrazide backbone . Another route uses THF-mediated reactions with chloroacetyl chloride under controlled temperatures (0–5°C) to introduce functional groups at the pyrazole core . Intermediate isolation and purification steps (e.g., column chromatography) are critical to achieving high yields.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation and purity assessment . Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbohydrazide (–CONHNH₂) moiety.

Q. What biological activities are associated with this compound?

Pyrazole carbohydrazides are studied for antimicrobial and anticonvulsant properties. For example, structural analogs exhibit activity against carbonic anhydrase isoforms (e.g., CAH1, CAH2) and prostaglandin synthases, suggesting potential therapeutic applications . Standard assays include enzyme inhibition studies and microbial growth inhibition tests.

Q. How do substituents on the pyrazole ring influence physicochemical properties?

The 3,4-dichlorophenyl group enhances lipophilicity, improving membrane permeability. Comparative studies show that electron-withdrawing substituents (e.g., Cl, CF₃) increase stability but may reduce solubility in aqueous media . Substituent positioning (meta vs. para) also affects binding affinity to biological targets.

Q. What safety protocols are recommended for handling this compound?

Due to potential toxicity, use fume hoods, nitrile gloves, and lab coats. Waste disposal should follow institutional guidelines for halogenated organic compounds. Stability tests under varying pH/temperature conditions are advised to assess decomposition risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid non-isolable intermediates?

In situ monitoring (e.g., TLC or inline IR) helps track transient intermediates. For example, THF-mediated reactions require strict temperature control (0–5°C) to stabilize intermediates before hydrazide formation . Solvent choice (polar aprotic vs. protic) and stoichiometric ratios of hydrazine hydrate are critical variables .

Q. What role does X-ray crystallography play in elucidating structure-activity relationships?

X-ray diffraction provides precise bond angles and conformations, revealing how the dichlorophenyl group influences molecular packing and intermolecular interactions. For analogs, crystallography has shown that planarity of the pyrazole ring enhances π-π stacking with biological targets .

Q. How do structural analogs compare in target-binding affinity?

A comparative table of pyrazole derivatives highlights key differences:

| Compound | Substituents | Bioactivity |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | Single Cl | Moderate antimicrobial activity |

| Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | Dichloro at 2,4 | Altered reactivity in electrophilic substitutions |

| This compound | Dichloro + carbohydrazide | Enhanced enzyme inhibition via –NHNH₂ group |

| These differences guide QSAR models to predict pharmacophore requirements . |

Q. How can contradictory bioactivity data across studies be resolved?

Variability often arises from assay conditions (e.g., pH, temperature) or impurity profiles. Reproducibility requires standardized protocols (e.g., fixed IC₅₀ measurement methods) and cross-validation using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) . Environmental factors (e.g., oxidative degradation) should also be ruled out via stability studies.

Q. What methodologies assess environmental impact and degradation pathways?

Long-term ecotoxicological studies (e.g., OECD Test Guidelines) evaluate biodegradation and bioaccumulation. High-resolution mass spectrometry (HRMS) identifies transformation products, while computational models (e.g., EPI Suite) predict partition coefficients (log P) and persistence in soil/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.